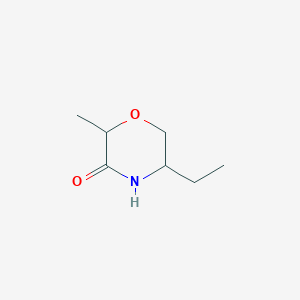

5-Ethyl-2-methyl-3-morpholinone

描述

属性

IUPAC Name |

5-ethyl-2-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-6-4-10-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMXXYIEZWELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Substituted Ethanolamine Derivatives

A foundational method for 3-morpholinone derivatives involves the cyclization of ethanolamine analogs with electrophilic reagents. For example, 3-morpholinone itself is synthesized via the reaction of monoethanolamine (MEA) with ethyl chloroacetate in isopropanol under basic conditions. Sodium alkoxide catalysts, such as sodium methoxide or tert-butoxide, facilitate deprotonation and nucleophilic attack, forming the morpholinone ring. Adapting this method for 5-ethyl-2-methyl-3-morpholinone would require starting with a pre-substituted ethanolamine bearing ethyl and methyl groups.

Reaction Conditions and Optimization

-

Solvent : Isopropanol is preferred for its ability to dissolve both MEA and sodium alkoxide while stabilizing intermediates.

-

Catalyst : Sodium methoxide (1.0–1.2 equivalents relative to MEA) ensures efficient deprotonation.

-

Temperature : 50–80°C balances reaction rate and side-product suppression.

For this compound, substituting MEA with 2-(ethylamino)-1-methylethanol could introduce the desired substituents. However, steric hindrance from the ethyl and methyl groups may necessitate higher temperatures or prolonged reaction times.

Hydrogenation of Nitro-Substituted Precursors

A patent detailing the synthesis of 4-(4-aminophenyl)-3-morpholinone illustrates the use of catalytic hydrogenation to reduce a nitro group to an amine. This approach could be adapted to introduce alkyl groups via subsequent alkylation. For instance, nitration of a pre-alkylated morpholinone intermediate, followed by hydrogenation, might yield the target compound.

Key Parameters from Patent CA2538906C

-

Catalyst : Palladium on activated carbon (5% Pd/C) under 5 bar H₂.

-

Solvent : Ethanol-water mixtures enhance solubility and catalyst recovery.

-

Temperature : 80°C for 1 hour achieves complete reduction.

-

Workup : Filtration and recrystallization from ethanol/water yield high-purity product.

Adapting this method would require synthesizing a nitro-substituted morpholinone precursor with ethyl and methyl groups. For example, this compound-4-nitro could be reduced to the amine, followed by deamination or further functionalization.

Alkylation and Functionalization Approaches

Direct Alkylation of Morpholinone

Introducing ethyl and methyl groups via alkylation of a pre-formed morpholinone core is a plausible route. For instance, treating 3-morpholinone with ethyl iodide and methyl iodide in the presence of a strong base like LDA (lithium diisopropylamide) could yield the disubstituted derivative. However, regioselectivity challenges may arise, requiring protective group strategies.

Case Study from Cross-Dehydrogenative Coupling

A recent study demonstrated the functionalization of morpholinones via cross-dehydrogenative coupling (CDC) with cyclic imides. While this method targets C–H activation, it underscores the reactivity of the morpholinone α-position, which could be exploited for alkylation.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

-

Regioselectivity : Direct alkylation may lead to mixtures; using bulky bases or directing groups could improve selectivity.

-

Steric Effects : Ethyl and methyl groups may slow cyclization; elevated temperatures or microwave-assisted synthesis might mitigate this.

-

Purification : Crystallization from ethanol/water or acetone/water mixtures enhances purity.

Mechanistic Insights and Reaction Pathways

Cyclization Mechanism

The reaction of substituted ethanolamines with electrophiles (e.g., ethyl chloroacetate) proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization. Sodium alkoxide deprotonates the ethanolamine, enhancing nucleophilicity.

化学反应分析

Types of Reactions: 5-Ethyl-2-methyl-3-morpholinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

科学研究应用

Medicinal Chemistry Applications

5-Ethyl-2-methyl-3-morpholinone is recognized for its potential therapeutic properties. Research indicates that morpholinones can serve as effective agents in lowering intraocular pressure and inhibiting cholesterol synthesis. This is particularly relevant in the context of treating conditions such as glaucoma and hypercholesterolemia .

Case Study: Intraocular Pressure Reduction

A study demonstrated that derivatives of morpholinone compounds exhibited significant efficacy in reducing intraocular pressure in animal models. The mechanism involves modulation of biochemical pathways associated with ocular fluid dynamics, suggesting a promising avenue for glaucoma treatment.

Polymer Science

The compound is also utilized in polymer chemistry, particularly in the synthesis of functionalized poly(aminoesters) (PβAEs) through ring-opening polymerization. These polymers are noted for their biocompatibility and biodegradability, making them suitable for applications in drug delivery systems and tissue engineering .

Data Table: Properties of Functionalized Poly(aminoesters)

| Property | Value |

|---|---|

| Biodegradability | High |

| Biocompatibility | Excellent |

| Application Areas | Drug delivery, tissue engineering |

Agricultural Chemistry

In agricultural contexts, this compound has been evaluated for its role as a pesticide and herbicide. The Environmental Protection Agency (EPA) has established tolerances for residues of morpholinone derivatives on various crops, indicating its utility in enhancing agricultural productivity while managing pest populations .

Case Study: Pesticide Efficacy

Research has shown that morpholinone derivatives can effectively control specific weed species while exhibiting low toxicity to non-target organisms. This property is crucial for sustainable agricultural practices.

Synthesis and Functionalization

Recent studies have focused on the functionalization of morpholinones to enhance their reactivity and application scope. For instance, oxidative imidation reactions have been developed to produce new derivatives with improved pharmacological profiles .

Data Table: Reaction Conditions for Functionalization

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidative Imidation | Cu(I)Cl catalyst, 60°C, O2 | 80 |

| Ring-opening Polymerization | N-acyl morpholinones | Variable |

作用机制

The mechanism of action of 5-Ethyl-2-methyl-3-morpholinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Substituent Position and Electronic Effects

- Key Insight: Alkyl substituents (e.g., ethyl, methyl) in this compound reduce polarity compared to hydroxy- or amino-substituted analogs, making it more suitable for hydrophobic environments .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2-methyl-3-morpholinone, and how do reaction conditions influence yield and purity?

- Methodology :

- Reaction Optimization : Use solvents like dichloromethane or ethanol under controlled temperature (20–50°C) and catalysts (e.g., palladium/copper complexes) to enhance regioselectivity. Reaction times vary from 1–12 hours depending on substituent reactivity .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data :

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Pd(OAc)₂ | 78 | 95 |

| EtOH | CuI | 65 | 92 |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology :

- Spectroscopy : Use -NMR (400 MHz, CDCl₃) to identify ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 1.0–1.2 ppm, singlet) groups. IR confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O: 1.22 Å) and dihedral angles, critical for understanding steric effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate LUMO energy (indicating electrophilicity) and Fukui indices for nucleophilic attack sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- Key Insight : Ethyl groups increase steric hindrance, reducing reactivity at the morpholinone ring’s 3-position .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar morpholinone derivatives?

- Methodology :

- Comparative Analysis : Overlay -NMR spectra of analogs (e.g., 5-propyl vs. 5-ethyl derivatives) to isolate chemical shift discrepancies caused by substituent electronic effects .

- Dynamic NMR : Monitor temperature-dependent splitting in -NMR to detect conformational equilibria or slow exchange processes .

Q. How do substituents at the 5- and 6-positions of the morpholinone core affect biological activity?

- Methodology :

- SAR Studies : Synthesize derivatives (e.g., 5-ethyl-6-fluoro) and assay against targets (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent hydrophobicity (ClogP) .

- Meta-Analysis : Aggregate published IC₅₀ data for morpholinones to identify trends (e.g., electron-withdrawing groups enhance binding to ATP pockets) .

Data Interpretation and Validation

Q. What are the limitations of using Crippen/Joback methods to estimate physicochemical properties of this compound?

- Methodology :

- Validation : Compare predicted logP (Crippen: 1.8; Joback: 2.1) with experimental shake-flask measurements (logP = 2.0 ± 0.2). Discrepancies arise from neglecting steric effects in group-contribution models .

Q. How to address batch-to-batch variability in synthesized this compound?

- Methodology :

- Quality Control : Implement LC-MS for trace impurity profiling (e.g., residual palladium < 10 ppm) and Karl Fischer titration for moisture content .

- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading) and minimize variability .

Ethical and Methodological Considerations

Q. How to ensure reproducibility in morpholinone-based pharmacological studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。